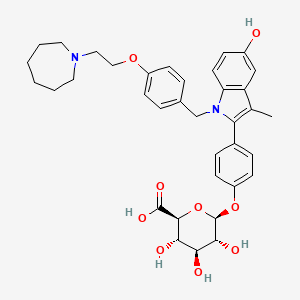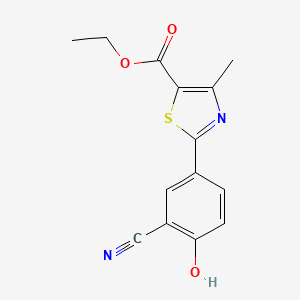
Ipratropium Bromide Impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipratropium Bromide Impurity E, chemically known as (1R,3r,5S)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate, is a related substance found in the pharmaceutical compound Ipratropium Bromide. This impurity is often monitored and analyzed during the production and quality control of Ipratropium Bromide to ensure the purity and efficacy of the final product .
Vorbereitungsmethoden
The synthesis of Ipratropium Bromide Impurity E involves several steps, typically starting from tropic acid derivatives. The synthetic route includes esterification and subsequent reactions to introduce the azabicyclo structure. The reaction conditions often involve the use of organic solvents like methanol and ethanol, with temperature control being crucial to ensure the desired product formation .
Industrial production methods for this compound are similar to those used for the main compound, Ipratropium Bromide. These methods include high-performance liquid chromatography (HPLC) for separation and purification, ensuring that the impurity levels are within acceptable limits .
Analyse Chemischer Reaktionen
Ipratropium Bromide Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ipratropium Bromide Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Ipratropium Bromide.
Biology: The compound is studied for its biological activity and potential effects on various biological systems.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Ipratropium Bromide, contributing to the development of safer and more effective medications.
Wirkmechanismus
The mechanism of action of Ipratropium Bromide Impurity E is closely related to that of Ipratropium Bromide. It acts as an anticholinergic agent, inhibiting the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle. This leads to bronchodilation and relief from bronchospasm. The molecular targets involved include muscarinic receptors, particularly the M3 subtype, which are responsible for smooth muscle contraction in the airways .
Vergleich Mit ähnlichen Verbindungen
Ipratropium Bromide Impurity E can be compared with other related compounds, such as:
Ipratropium Bromide Impurity A: N-Isopropylnortropine Methobromide
Ipratropium Bromide Impurity B: 8-Anti-Ipratropium Bromide
Ipratropium Bromide Impurity C: DL-Tropic acid
Ipratropium Bromide Impurity D: Atropic Acid
The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes. This impurity is specifically monitored due to its potential impact on the overall quality and efficacy of Ipratropium Bromide formulations .
Eigenschaften
CAS-Nummer |
183626-76-8 |
|---|---|
Molekularformel |
C19H27NO3 |
Molekulargewicht |
317.43 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
3-Hydroxy-2-phenyl-propionic acid 8-isopropyl-8-aza-bicyclo[3.2.1]oct-3-yl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)











